Triethylene glycol bis(2-ethylbutyrate)
Overview
Description
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999)
Scientific Research Applications
Polymer Synthesis and Characterization:
- Triethylene glycol reacts with other compounds to form polymeric azoinitiators, suitable for synthesizing telechelics (Walz, Bömer, & Heitz, 1977).
- It is used in synthesizing oligomeric gold(I) acetylide complexes, which form macrocyclic digold(I) complexes. These complexes have potential applications in cation binding (Mohr & Puddephatt, 2004).
- In polymer electrolytes, hyperbranched polymers based on triethylene glycol demonstrate properties such as ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications in areas like energy storage (Itoh et al., 2001).
Materials Science and Engineering:
- Its derivatives are used in the copolymerization processes in dental composites, influencing the properties of the final material (Lovell et al., 1999).
- A study demonstrated the relationship between the structure and properties of polymer networks based on triethylene glycol derivatives, providing insights into mechanical properties like flexural strength and hardness, relevant to dental materials (Barszczewska-Rybarek & Jurczyk, 2015).
Chemical Synthesis and Applications:
- Triethylene glycol is involved in the depolymerization of polyethylene terephthalate (PET) wastes, which is significant for recycling and sustainability efforts (Mansour & Ikladious, 2002).
- It is used in synthesizing new compounds like triethylene glycol bis(alkyl phosphate)s, which have potential as complexing agents for metal cations, relevant in fields like metallurgy and environmental remediation (Novoměstská et al., 2001).
Properties
CAS No. |
95-08-9 |
---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
JEYLQCXBYFQJRO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
Canonical SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
boiling_point |
300 °C |
Color/Form |
LIGHT-COLORED LIQUID |
density |
0.9946 at 68 °F (USCG, 1999) 0.9946 @ 20 °C/20 °C |
flash_point |
385 °F (USCG, 1999) 385 °F |
melting_point |
-10 °C |
95-08-9 | |
physical_description |
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999) |
solubility |
0.02% BY WT IN WATER @ 20 °C |
vapor_pressure |
5.8 MM HG @ 200 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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